5-(1H-tetrazol-1-yl)-1-naphthol
CAS No.:
Cat. No.: VC18286232
Molecular Formula: C11H8N4O
Molecular Weight: 212.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H8N4O |
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Molecular Weight | 212.21 g/mol |
IUPAC Name | 5-(tetrazol-1-yl)naphthalen-1-ol |
Standard InChI | InChI=1S/C11H8N4O/c16-11-6-2-3-8-9(11)4-1-5-10(8)15-7-12-13-14-15/h1-7,16H |
Standard InChI Key | FYCYWZROLGBZMZ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=CC=C2O)C(=C1)N3C=NN=N3 |
Introduction
Structural Characteristics and Nomenclature
Key Structural Features:
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Naphthalene Core: A fused bicyclic aromatic system (C₁₀H₈) with delocalized π-electrons.
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Hydroxyl Group (-OH): Positioned at carbon 1, enabling hydrogen bonding and acidity (pKa ~9–10) .
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Tetrazole Ring (C₁N₄H): Attached via a nitrogen atom at carbon 5, contributing to dipole interactions and coordination chemistry .
Synthesis and Characterization
Synthetic Routes
While no explicit synthesis of 5-(1H-tetrazol-1-yl)-1-naphthol is documented, analogous tetrazole-naphthol derivatives are typically prepared via:
Cycloaddition Reactions
Tetrazoles are often synthesized through [2+3] cycloaddition between nitriles and sodium azide under acidic conditions. For example, 1-naphthonitrile could react with sodium azide in the presence of ammonium chloride to yield the tetrazole derivative .
Hypothetical Reaction Pathway:
Post-Functionalization of 1-Naphthol
Direct substitution at position 5 of 1-naphthol could be achieved via electrophilic aromatic substitution (EAS), though steric and electronic factors may necessitate directing groups or catalysts .
Characterization Techniques
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FTIR: Expected peaks include O-H stretch (~3200 cm⁻¹), N-H stretch (~2500 cm⁻¹, tetrazole), and aromatic C=C stretches (~1600 cm⁻¹) .
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NMR:
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XRD: Crystallographic data would reveal planar naphthalene stacking and hydrogen-bonding networks .
Physicochemical Properties
Physical Properties (Table 1)
Key Observations:
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The tetrazole group increases polarity, reducing hydrophobicity (lower LogP) compared to 1-naphthol .
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Thermal stability is likely lower than 1-naphthol due to tetrazole ring decomposition above 250°C .
Chemical Reactivity
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Acid-Base Behavior: The hydroxyl group (pKa ~9.3) deprotonates in basic media, forming a phenoxide ion. The tetrazole N-H (pKa ~4–5) can act as a weak acid .
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Coordination Chemistry: The tetrazole nitrogen atoms can bind to metal ions (e.g., Ni²⁺, Co²⁺), enabling MOF synthesis .
Applications in Materials Science
Metal-Organic Frameworks (MOFs)
Naphthalene-tetrazole ligands, such as 2,6-di(1H-tetrazol-5-yl)naphthalene (NDTz), form porous MOFs with metals like nickel . These materials exhibit:
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Surface areas up to 450 m²/g.
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Gas adsorption capacities (e.g., CO₂: 2.8 mmol/g at 298 K).
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Catalytic activity in polymer composites (e.g., polycarbonate toughening) .
Polymer Modification
Incorporating 5-(1H-tetrazol-1-yl)-1-naphthol into polymers could enhance thermal stability and mechanical properties via hydrogen bonding and π-π interactions .
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